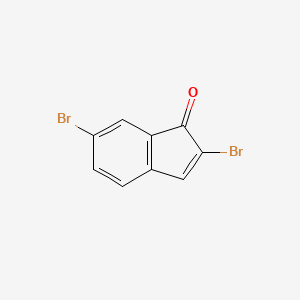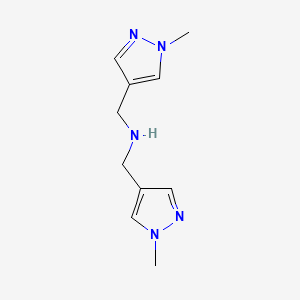
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is a compound that belongs to the class of bis(pyrazolyl)methanes. Pyrazole derivatives are an important class of heterocyclic compounds, known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
There are two main strategies for the synthesis of bis(pyrazolyl)methane derivatives:
One-pot pseudo three-component reactions: This method involves the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes.
One-pot pseudo five-component reactions: This approach uses β-keto esters, hydrazines, and aldehydes.
For example, the synthesis of bispyrazoles can be achieved via condensation of 3-methyl-5-pyrazolone with aromatic aldehydes catalyzed by Mohr’s salt in an ethanol-water mixture under reflux conditions .
Industrial Production Methods
Industrial production methods for bis(pyrazolyl)methane derivatives typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding pyrazole oxides .
Applications De Recherche Scientifique
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming stable complexes that can catalyze various chemical reactions . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(indolyl)methanes: These compounds have similar structural features and are used in similar applications.
Bis(coumarins): These compounds also exhibit diverse biological activities and are used in pharmaceuticals and agrochemicals.
Uniqueness
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is unique due to its specific structural features and the presence of pyrazole rings, which confer distinct chemical and biological properties . Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
1-(1-methylpyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-14-7-9(5-12-14)3-11-4-10-6-13-15(2)8-10/h5-8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTACVGYINTLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2584151.png)
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2584153.png)

![2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2584155.png)
![2-Chloro-6-ethyl-N-[3-(2-methylimidazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2584156.png)

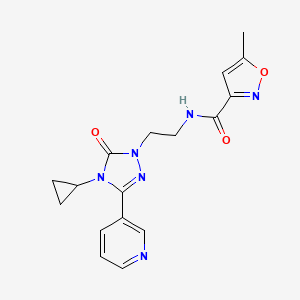
![1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2584160.png)
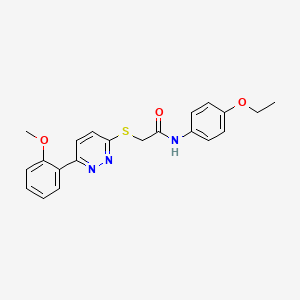
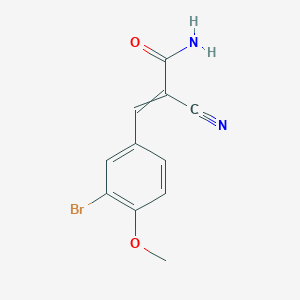
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2584164.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride](/img/structure/B2584166.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)
